去甲氧基米哚妥林

描述

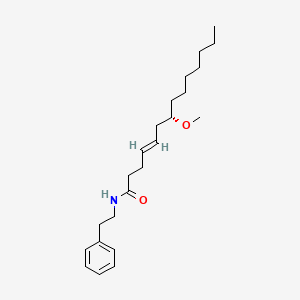

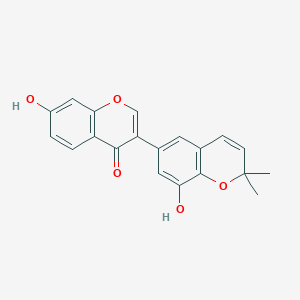

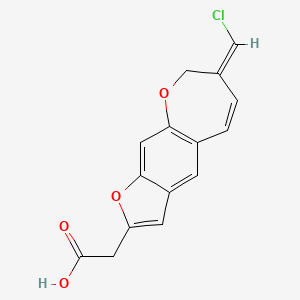

O-Desmethyl Midostaurin, also known as CGP62221, is the active metabolite of Midostaurin . It is produced via cytochrome P450 liver enzyme metabolism . It is used in research and development and is not intended for use in humans or animals .

Molecular Structure Analysis

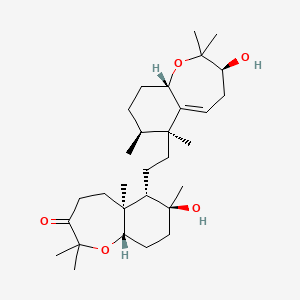

The molecular formula of O-Desmethyl Midostaurin is C34 D5 H23 N4 O4 . The molecular weight is 561.641 . Further details about the molecular structure are not available from the search results.

Chemical Reactions Analysis

O-Desmethyl Midostaurin is the active metabolite of Midostaurin, produced via cytochrome P450 liver enzyme metabolism . It can be used as an indicator for Midostaurin metabolism in vivo . More detailed information about its chemical reactions is not available from the search results.

科学研究应用

Acute Myeloid Leukemia (AML) Treatment

Midostaurin has been granted FDA Priority Review for the treatment of AML in newly-diagnosed adults with an FLT3 mutation . It is used in combination with standard chemotherapy and has shown a significant improvement in overall survival rates.

Advanced Systemic Mastocytosis

The compound is also under review for the treatment of advanced systemic mastocytosis, a condition where mast cells accumulate in body tissues . Midostaurin can help reduce the proliferation of these cells.

Kinase Inhibition

As a kinase inhibitor, Midostaurin inhibits several serine/threonine and tyrosine kinases, including PKC, FLT3, and EGFR, which are involved in cell signaling and cancer progression .

FLT3 Mutation Targeting

Midostaurin targets FLT3 mutations, which are common in AML patients and are associated with a poor prognosis. By inhibiting FLT3, Midostaurin can induce cell cycle arrest and apoptosis .

Protein Kinase C (PKC) Pathway Modulation

The compound modulates the PKC pathway, which plays a role in cell growth and survival. This makes it a potential therapeutic agent for diseases where PKC is dysregulated .

Angiogenesis Inhibition

Midostaurin has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis .

Anti-inflammatory Effects

Research suggests that Midostaurin may have anti-inflammatory effects, which could be beneficial in treating diseases characterized by inflammation .

Neuroprotective Potential

There is emerging evidence that Midostaurin may have neuroprotective properties, offering potential applications in neurodegenerative diseases .

作用机制

Target of Action

O-Desmethyl-pkc 412, also known as O-Desmethyl Midostaurin or CGP62221, is an active metabolite of Midostaurin . The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

O-Desmethyl-pkc 412 acts as a multi-targeted protein kinase inhibitor . It binds to the active site of protein kinases, preventing them from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function .

Biochemical Pathways

These could include pathways involved in cell growth, division, and survival .

Pharmacokinetics

O-Desmethyl-pkc 412 is the active metabolite of Midostaurin, produced via cytochrome P450 liver enzyme metabolism . The cytochrome P450 enzymes are responsible for the metabolic clearance of most drugs, and their activity can significantly impact the bioavailability of a drug .

Result of Action

The inhibition of protein kinases by O-Desmethyl-pkc 412 can lead to a variety of cellular effects. For instance, it can disrupt cell division and growth, potentially leading to cell death . This makes it a promising candidate for the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of O-Desmethyl-pkc 412 can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s genetic makeup (which can affect cytochrome P450 activity), and liver function

安全和危害

O-Desmethyl Midostaurin is to be used only for scientific research and development and is not intended for use in humans or animals . In case of exposure, it is recommended to rinse eyes with plenty of water for at least 15 minutes, wash the affected area with soap and water, and seek medical attention if any exposure symptoms are observed .

未来方向

属性

IUPAC Name |

N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOCRDZEEXVZQC-AFUPZKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desmethyl Midostaurin | |

CAS RN |

740816-86-8 | |

| Record name | CGP-62221 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740816868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-62221 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W3QJ5C7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。